molecular formula C23H27NO3 B14311960 1-[4-(2-Methoxyphenyl)-4-phenylbut-3-en-1-yl]piperidine-3-carboxylic acid CAS No. 113900-13-3

1-[4-(2-Methoxyphenyl)-4-phenylbut-3-en-1-yl]piperidine-3-carboxylic acid

Cat. No.: B14311960
CAS No.: 113900-13-3
M. Wt: 365.5 g/mol
InChI Key: NLECWSNYHFBKLL-UHFFFAOYSA-N
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Description

1-[4-(2-Methoxyphenyl)-4-phenylbut-3-en-1-yl]piperidine-3-carboxylic acid is a complex organic compound that features a piperidine ring, a methoxyphenyl group, and a phenylbutenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(2-Methoxyphenyl)-4-phenylbut-3-en-1-yl]piperidine-3-carboxylic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which forms carbon-carbon bonds between organoboron compounds and halides . This reaction is known for its mild conditions and functional group tolerance.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing palladium catalysts and boron reagents. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(2-Methoxyphenyl)-4-phenylbut-3-en-1-yl]piperidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or ketones.

    Reduction: Reduction reactions can convert double bonds to single bonds or reduce ketones to alcohols.

    Substitution: Electrophilic aromatic substitution can occur on the aromatic rings, introducing new substituents.

Common Reagents and Conditions:

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alkanes, alcohols.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

1-[4-(2-Methoxyphenyl)-4-phenylbut-3-en-1-yl]piperidine-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of complex organic molecules and materials

Mechanism of Action

The mechanism of action of 1-[4-(2-Methoxyphenyl)-4-phenylbut-3-en-1-yl]piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 1-[4-(2-Methoxyphenyl)-4-phenylbut-3-en-1-yl]piperidine-3-carboxylic acid is unique due to its specific structural features, such as the combination of a piperidine ring with methoxyphenyl and phenylbutenyl groups. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

113900-13-3

Molecular Formula

C23H27NO3

Molecular Weight

365.5 g/mol

IUPAC Name

1-[4-(2-methoxyphenyl)-4-phenylbut-3-enyl]piperidine-3-carboxylic acid

InChI

InChI=1S/C23H27NO3/c1-27-22-14-6-5-12-21(22)20(18-9-3-2-4-10-18)13-8-16-24-15-7-11-19(17-24)23(25)26/h2-6,9-10,12-14,19H,7-8,11,15-17H2,1H3,(H,25,26)

InChI Key

NLECWSNYHFBKLL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=CCCN2CCCC(C2)C(=O)O)C3=CC=CC=C3

Origin of Product

United States

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